Cas no 95962-62-2 (1,3-Bis(3-bromophenyl)benzene)

1,3-Bis(3-bromophenyl)benzene structure
1,3-Bis(3-bromophenyl)benzene structure
Product Name:1,3-Bis(3-bromophenyl)benzene
Numero CAS:95962-62-2
MF:C18H12Br2
MW:388.095883369446
MDL:MFCD28138089
CID:751614
PubChem ID:354333361
Update Time:2025-05-22

1,3-Bis(3-bromophenyl)benzene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,1':3',1''-Terphenyl, 3,3''-dibromo-
    • 3,3''-Dibromo-1,1':3',1''-terphenyl
    • 1,3-bis(3-bromophenyl)benzene
    • 3,3-dibromo-1,1:3,1-Terphenyl
    • 3,3''-DIBROMO-M-TERPHENYL
    • 1,1':3',1''-Terphenyl,3,3''-dibromo
    • 3,3''-Dibrom-m-terphenyl
    • OL10133
    • D4999
    • 3-bromo-3'-(3-bromophenyl)-1,1'-biphenyl
    • 3,3′′-Dibromo-1,1′:3′,1′′-terphenyl (ACI)
    • m-Terphenyl, 3,3′′-dibromo- (7CI)
    • 3,3"-Dibromo-1,1′:3′,1"-terphenyl
    • F16137
    • 95962-62-2
    • AKOS027460731
    • MFCD28138089
    • AS-63236
    • DTXSID70477346
    • DA-24814
    • SCHEMBL191276
    • CS-0182940
    • YSZC1929
    • SB66577
    • VDA96262
    • 1,3-Bis(3-bromophenyl)benzene
    • MDL: MFCD28138089
    • Inchi: 1S/C18H12Br2/c19-17-8-2-6-15(11-17)13-4-1-5-14(10-13)16-7-3-9-18(20)12-16/h1-12H
    • Chiave InChI: FGKHIPSLESGJNR-UHFFFAOYSA-N
    • Sorrisi: BrC1C=C(C2C=C(C3C=C(Br)C=CC=3)C=CC=2)C=CC=1

Proprietà calcolate

  • Massa esatta: 385.93100
  • Massa monoisotopica: 385.93058g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 2
  • Complessità: 276
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0
  • XLogP3: 6.6

Proprietà sperimentali

  • Densità: 1.537±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 53.0 to 57.0 deg-C
  • Punto di ebollizione: 225°C/0.4mmHg(lit.)
  • Punto di infiammabilità: 260.8±22.4 °C
  • Solubilità: Insuluble (2.5E-5 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 6.54560
  • Pressione di vapore: 0.0±1.0 mmHg at 25°C

1,3-Bis(3-bromophenyl)benzene Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D869391-1g
3,3''-Dibromo-1,1':3',1''-terphenyl
95962-62-2 97%
1g
1,085.00 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D4999-200mg
1,3-Bis(3-bromophenyl)benzene
95962-62-2 97.0%(GC)
200mg
¥220.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D4999-1g
1,3-Bis(3-bromophenyl)benzene
95962-62-2 97.0%(GC)
1g
¥720.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X74655-200mg
3,3''-Dibromo-1,1':3',1''-terphenyl
95962-62-2 97%
200mg
¥198.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X74655-1g
3,3''-Dibromo-1,1':3',1''-terphenyl
95962-62-2 97%
1g
¥578.0 2023-09-05
abcr
AB482098-250mg
3,3''-Dibromo-1,1':3',1''-terphenyl; .
95962-62-2
250mg
€123.60 2025-04-14
abcr
AB482098-5g
3,3''-Dibromo-1,1':3',1''-terphenyl; .
95962-62-2
5g
€462.00 2025-04-14
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D4999-200MG
3,3''-Dibromo-1,1':3',1''-terphenyl
95962-62-2 >97.0%(GC)
200mg
¥70.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D4999-1G
3,3''-Dibromo-1,1':3',1''-terphenyl
95962-62-2 >97.0%(GC)
1g
¥325.00 2024-04-15
Ambeed
A337449-100mg
3,3''-Dibromo-1,1':3',1''-terphenyl
95962-62-2 97%
100mg
$32.0 2025-04-14

1,3-Bis(3-bromophenyl)benzene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  overnight, 80 °C; 6 - 8 h, 100 °C
Riferimento
Electroactive benzofluorene aromatic polyamine derivatives and organic electronic devices comprising them as photoactive organic layer
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  16 h, 80 °C
Riferimento
A chemically-responsive bis-acridinium receptor
Gosset, A.; Xu, Z.; Maurel, F.; Chamoreau, L.-M.; Nowak, S.; et al, New Journal of Chemistry, 2018, 42(6), 4728-4734

Metodo di produzione 3

Condizioni di reazione
Riferimento
Synthesis of polynuclear cyclophanes
Tobe, Y.; Takeda, T., Science of Synthesis, 2010, 45, 1311-1348

Metodo di produzione 4

Condizioni di reazione
Riferimento
Preparation of bisanthracene derivatives as organic electroluminescent materials
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
Riferimento
Studies of polyphenyls and polyphenylenes. XIII. Syntheses and physical properties of several polyphenylenes containing mixed linkages
Fujioka, Yasuhiro, Bulletin of the Chemical Society of Japan, 1984, 57(12), 3494-506

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  24 h, reflux
Riferimento
Optimized electron-transport material based on m-terphenyl-diphenylphosphine oxide with the harmonious compatibility of high ET and electron mobility for highly efficient OLEDs
Zhang, Qing; Wang, Bo; Tan, Jianghong; Mu, Guangyuan; Yi, Wei; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2017, 5(33), 8516-8526

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  17 h, 80 °C
Riferimento
Organic electroluminescent element including compound having four or more carbazolyl groups, method for manufacturing same and novel carbazole derivative
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  rt; 19 h, 75 °C
Riferimento
Organic electroluminescent device
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  4.5 h, 80 °C
Riferimento
Arylamine polymers, organic field-effect light-emitting element materials, arylamine polymer compositions and organic field-effect light-emitting elements, organic EL displays, and organic EL illuminating
, Japan, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  4.5 h, 80 °C
Riferimento
Polymer compound, reticulated polymer compound produced by crosslinking the polymer compound, composition for organic electroluminescent (EL) element, organic EL element, organic EL display, and organic EL lighting
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  rt; rt → 80 °C; 4 h, 80 °C
Riferimento
Compound for organic electroluminescent device and organic electroluminescent device using the same
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  4.5 h, 80 °C
Riferimento
Manufacture of conjugated polymer, insolubilized polymer and compositions for organic electroluminescent device material, organic EL display and organic EL illuminator
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  rt; 8 h, reflux
Riferimento
Diarylpyrenes, materials and compositions containing them for organic electroluminescent devices, and the organic electroluminescent devices
, Japan, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  8 h, reflux
Riferimento
Organic electroluminescent devices, their films, compositions, and charge-transporting low molecule coating materials therefor
, Japan, , ,

1,3-Bis(3-bromophenyl)benzene Raw materials

1,3-Bis(3-bromophenyl)benzene Preparation Products

1,3-Bis(3-bromophenyl)benzene Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:95962-62-2)1,3-Bis(3-bromophenyl)benzene
Numero d'ordine:A959137
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 16:09
Prezzo ($):240.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:95962-62-2)3,3''-DibroMo-1,1':3',1''-terphenyl
Numero d'ordine:sfd20788
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:38
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95962-62-2)1,3-Bis(3-bromophenyl)benzene
A959137
Purezza:99%
Quantità:5g
Prezzo ($):240.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:95962-62-2)3,3''-DibroMo-1,1':3',1''-terphenyl
sfd20788
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Email